

# 2-Bromo-4-methoxy-6-nitroaniline literature review

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## Compound of Interest

Compound Name: 2-Bromo-4-methoxy-6-nitroaniline

Cat. No.: B175964

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An In-Depth Technical Guide to **2-Bromo-4-methoxy-6-nitroaniline** for Researchers, Scientists, and Drug Development Professionals

## Introduction and Strategic Importance

**2-Bromo-4-methoxy-6-nitroaniline** is a substituted aromatic amine that holds significant potential as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique trifunctionalized structure, featuring a bromine atom, a methoxy group, and a nitro group on an aniline scaffold, provides multiple reactive sites for the construction of complex molecular architectures. The strategic positioning of these functional groups allows for a range of chemical transformations, making it a valuable intermediate in the synthesis of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of its synthesis, properties, reactivity, and potential applications, offering insights for researchers and drug development professionals.

## Physicochemical and Structural Properties

While specific experimental data for **2-Bromo-4-methoxy-6-nitroaniline** is not extensively documented in publicly available literature, its properties can be inferred from closely related compounds and computational predictions.

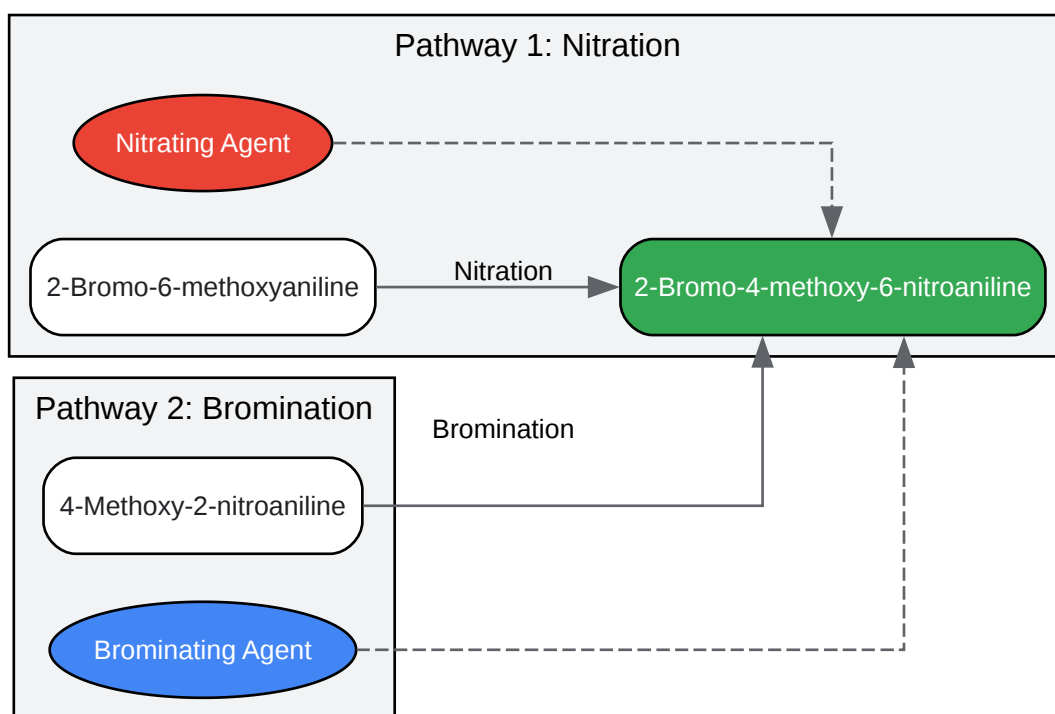
Property	Value/Information	Source
Molecular Formula	C <sub>7</sub> H <sub>7</sub> BrN <sub>2</sub> O <sub>3</sub>	[1]
Molecular Weight	247.05 g/mol	[1]
Appearance	Expected to be a colored crystalline solid	N/A
Melting Point	Not reported; for comparison, 2-bromo-4,6-dinitroaniline melts at 151-153 °C.	N/A
Solubility	Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone.	N/A
CAS Number	10172-35-7	[2]

## Structural Insights from Analogous Compounds

The molecular geometry of **2-Bromo-4-methoxy-6-nitroaniline** is influenced by the steric and electronic effects of its substituents. X-ray crystallographic studies of the related compound, 2-bromo-4-nitroaniline, reveal a nearly planar structure. The dihedral angle between the nitro group and the aromatic ring is minimal, and there is evidence of an intramolecular hydrogen bond between the amino group and the bromine atom, forming a stable five-membered ring.[3] [4] This intramolecular interaction can influence the compound's reactivity and physical properties. It is highly probable that **2-Bromo-4-methoxy-6-nitroaniline** adopts a similar planar conformation with intramolecular hydrogen bonding.

## Synthesis of 2-Bromo-4-methoxy-6-nitroaniline and Related Compounds

The synthesis of **2-Bromo-4-methoxy-6-nitroaniline** can be approached through two primary retrosynthetic pathways: the nitration of a bromo-methoxyaniline precursor or the bromination of a methoxy-nitroaniline precursor.[1]



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Caption: Retrosynthetic analysis of **2-Bromo-4-methoxy-6-nitroaniline**.

## Representative Experimental Protocol: Synthesis of 2-Bromo-4-methyl-6-nitroaniline

While a detailed protocol for the target compound is not readily available, the following procedure for the synthesis of the structurally similar 2-bromo-4-methyl-6-nitroaniline provides a valuable template.<sup>[5]</sup>

### Step 1: Reaction Setup

- Suspend 4-methyl-2-nitroaniline (131.2 g, 862 mmol) in glacial acetic acid (1.25 L) in a suitable reaction vessel.

### Step 2: Bromination

- Slowly add bromine (54 mL, 1.05 mol) to the suspension over 1 hour at ambient temperature with stirring.

- Continue stirring for an additional hour after the addition is complete.

### Step 3: Work-up and Isolation

- Pour the reaction mixture into water (7.5 L) and stir the resulting suspension for 30 minutes.
- Collect the solid product by filtration.
- Wash the solid thoroughly with water (5 x 1 L).
- Dry the product to obtain 2-bromo-4-methyl-6-nitroaniline.
- Yield: 187.2 g (94%) as an orange solid.<sup>[5]</sup>

Characterization Data for 2-bromo-4-methyl-6-nitroaniline:

- <sup>1</sup>H NMR (CDCl<sub>3</sub>): δ 7.94 (1H, s), 7.56 (1H, s), 6.47 (2H, br s), 2.27 (3H, s).<sup>[5]</sup>

## Spectroscopic Characterization

Direct spectroscopic data for **2-Bromo-4-methoxy-6-nitroaniline** is scarce. However, the expected spectral features can be predicted based on data from analogous compounds.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- <sup>1</sup>H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region corresponding to the two non-equivalent aromatic protons. A singlet for the methoxy group protons will likely appear around 3.8-4.0 ppm, and a broad singlet for the amine protons.
- <sup>13</sup>C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the electronic effects of the substituents.

### Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is expected to exhibit characteristic absorption bands for the functional groups present:

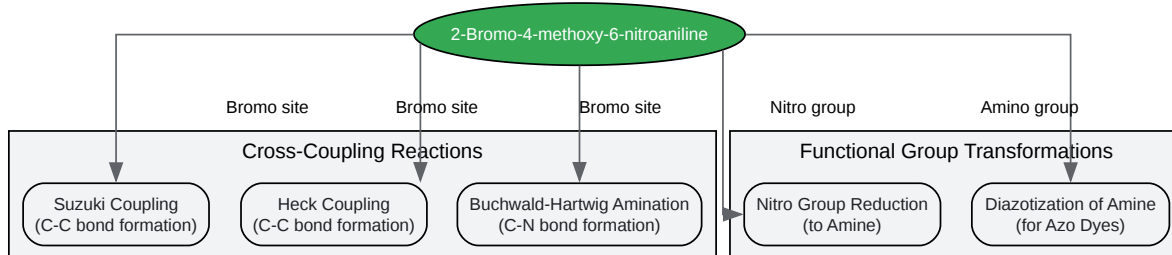
- N-H stretching: Two bands in the region of 3300-3500  $\text{cm}^{-1}$  corresponding to the symmetric and asymmetric stretching of the primary amine.
- C-H stretching: Aromatic C-H stretching bands just above 3000  $\text{cm}^{-1}$ .
- $\text{NO}_2$  stretching: Strong asymmetric and symmetric stretching bands around 1500-1550  $\text{cm}^{-1}$  and 1330-1370  $\text{cm}^{-1}$ , respectively.
- C-O stretching: A strong band for the aryl-alkyl ether around 1200-1275  $\text{cm}^{-1}$ .
- C-Br stretching: A band in the fingerprint region, typically below 600  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. The presence of bromine will be indicated by a characteristic M+2 isotopic pattern. Common fragmentation pathways would likely involve the loss of the nitro group ( $\text{NO}_2$ ) and the methoxy group ( $\text{CH}_3$ ).

## Chemical Reactivity and Synthetic Applications

The trifunctionalized nature of **2-Bromo-4-methoxy-6-nitroaniline** makes it a versatile synthon for a variety of chemical transformations.



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Caption: Key reaction pathways for **2-Bromo-4-methoxy-6-nitroaniline**.

## Cross-Coupling Reactions

The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, which are fundamental in modern drug discovery and materials science.

- Suzuki-Miyaura Coupling: Reaction with boronic acids or esters enables the formation of new carbon-carbon bonds, allowing for the introduction of various aryl or heteroaryl substituents. This is a powerful method for constructing biaryl scaffolds, which are common motifs in bioactive molecules.[\[6\]](#)[\[7\]](#)[\[8\]](#)
- Heck Reaction: Coupling with alkenes provides a route to substituted styrenes and other vinylated aromatic compounds.[\[9\]](#)[\[10\]](#)
- Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds, enabling the synthesis of more complex substituted anilines and heterocyclic compounds.

## Functional Group Interconversions

- Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents such as  $\text{SnCl}_2/\text{HCl}$  or catalytic hydrogenation. This transformation opens up further synthetic possibilities, including the formation of amides, sulfonamides, and heterocyclic rings.
- Diazotization and Azo Coupling: The primary amino group can be diazotized and coupled with electron-rich aromatic compounds to form azo dyes. Substituted nitroanilines are important intermediates in the synthesis of disperse dyes for textiles.

## Applications in Medicinal Chemistry and Drug Development

While specific examples utilizing **2-Bromo-4-methoxy-6-nitroaniline** are not widely reported, its structural motifs are prevalent in pharmacologically active compounds. Its precursor, 2-bromo-4-methoxyaniline, is a known building block for creating heterocyclic compounds that form the backbone of many therapeutic agents.[\[11\]](#) The ability to introduce diverse functionality through cross-coupling reactions at the bromine position, coupled with the potential for further modification of the nitro and amino groups, makes **2-Bromo-4-methoxy-6-nitroaniline** a

promising scaffold for generating libraries of compounds for high-throughput screening in drug discovery programs. For instance, related fluoro-substituted analogs are used as intermediates in the development of anti-cancer agents and antibiotics.<sup>[12]</sup>

## Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling **2-Bromo-4-methoxy-6-nitroaniline** and its derivatives.

- **Personal Protective Equipment (PPE):** Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
- **Handling:** Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
- **Storage:** Store in a cool, dry, and well-ventilated place away from incompatible materials. Keep the container tightly closed.
- **Disposal:** Dispose of in accordance with local, state, and federal regulations.

## Conclusion

**2-Bromo-4-methoxy-6-nitroaniline** is a valuable and versatile intermediate in organic synthesis. Its trifunctionalized aromatic ring system provides a platform for a wide range of chemical transformations, including cross-coupling reactions and functional group interconversions. While detailed characterization data for this specific compound is limited, the extensive literature on its structural analogs provides a strong foundation for its application in the synthesis of novel pharmaceuticals, agrochemicals, and functional materials. This guide serves as a comprehensive resource for researchers and professionals seeking to leverage the synthetic potential of this promising building block.

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